Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by a unique structure that includes a benzoate moiety, a morpholine ring, and a pyrrolidine derivative. It falls within the category of substituted benzamides and has been studied for its biological activity, particularly in relation to its mechanism of action against various diseases.
The compound can be classified under benzamides, a class of compounds known for their diverse pharmacological properties. Benzamides are often evaluated for their roles as therapeutic agents, particularly in oncology and neurology . The specific structure of methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate suggests that it may have potential as a drug candidate targeting specific biological pathways.
The synthesis of methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves several key steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular formula for methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is . The structure consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity and stereochemistry .
Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate may participate in various chemical reactions typical for benzamide derivatives:
These reactions are crucial for modifying the compound's structure to optimize its efficacy and selectivity in biological applications .
The mechanism of action for methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is not fully elucidated but is hypothesized to involve:
Research indicates that compounds with similar structures often exhibit activity against cancer cell lines by inducing apoptosis or inhibiting proliferation through targeted pathways such as PI3K/Akt or MAPK signaling cascades .
Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during formulation development .
Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate shows promise in various scientific applications:
Continued research into this compound could lead to significant advancements in drug discovery and development efforts across multiple therapeutic areas.
This multifunctional compound integrates distinct pharmacophores—a morpholine ring, a pyrrolidine-2,5-dione (succinimide) core, and a methyl benzoate group—into a single scaffold. Its design leverages hybrid strategies in medicinal chemistry to target diverse biological pathways, positioning it as a candidate for addressing complex diseases like cancer and microbial infections [5] [8].
Systematic Name:Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate.
Structural Components and Classification:
Hybrid Architecture:The molecule is a tripartite conjugate:
Table 1: Structural Classification of Key Fragments
Fragment | Chemical Class | Role in Molecular Design | Representative Analog (CID/Patent) |
---|---|---|---|
4-(Morpholin-4-yl)phenyl | N-Substituted morpholine | Solubility enhancement, target engagement | [3-methyl-4-(morpholin-4-yl)phenyl]methanol (Enamine 387773028) [4] |
Pyrrolidine-2,5-dione | Imide heterocycle | Enzyme binding via H-bonding | WO2012016082A1 (Succinimide derivatives) [5] |
Methyl 4-substituted benzoate | Aromatic ester | Pharmacophore linker | Methyl 4-((3-formylpyrrolidin-1-yl)methyl)benzoate (CID 86708239) [1] |
Cancer Therapeutics:The morpholine moiety is pivotal in kinase inhibition, exemplified by MELK (maternal embryonic leucine zipper kinase) inhibitors like those in WO2012016082A1. These compounds disrupt oncogenic signaling in breast, lung, or bladder cancers by competitively binding ATP sites [5] [8]. The succinimide core may mimic substrate intermediates in dehydrogenase or protease enzymes, potentially inhibiting tumor proliferation pathways.
Antimicrobial Applications:While direct data is absent in the search results, structurally related boron-containing heterocycles (e.g., benzoxaboroles) show potent activity against Mycobacterium tuberculosis and dermatophytes by inhibiting aminoacyl-tRNA synthetases [7]. The morpholine-benzoate framework in our compound could exploit similar mechanisms, particularly against resistant fungal strains like Trichophyton rubrum (MIC₉₀ = 42.0 μM for analog CID 3587517) [6] [7].
Resistance Mitigation:The integration of a morpholine ring enhances activity against efflux-pump-expressing pathogens. For instance, morpholine derivatives in WO2020183011A1 overcome chemoresistance in breast cancer by inhibiting 5-HT receptors (HTR1D/HTR1B), a strategy applicable to microbial targets [8].
Table 2: Therapeutic Targets and Mechanisms of Related Compounds
Targeted Disease | Key Structural Element | Proposed Mechanism | Reference Compound/Study |
---|---|---|---|
Breast cancer | Morpholine-aryl conjugate | HTR1D/HTR1B receptor antagonism | WO2020183011A1 [8] |
Tuberculosis | Boron-heterocycle fusion | Leucyl-tRNA synthetase inhibition | GSK-3036656 (ganfeborole) [7] |
Dermatophytosis | Amphiphilic scaffolds | Cell wall biosynthesis disruption | Compound 34 (MIC₉₀ = 21.0 μM) [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1